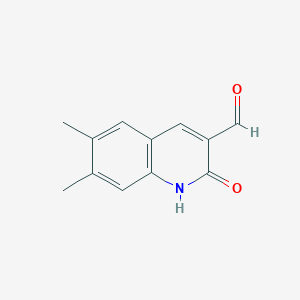

2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde

Description

2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde is a quinoline derivative characterized by a hydroxyl group at position 2, methyl substituents at positions 6 and 7, and a carbaldehyde functional group at position 2. Its structure enables diverse reactivity, particularly through the aldehyde group, which can participate in condensation reactions to form Schiff bases or act as a ligand precursor for metal complexes .

The hydroxyl group in this compound likely arises from hydrolysis of the corresponding chloro derivative or direct functionalization during synthesis.

Properties

IUPAC Name |

6,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-9-5-10(6-14)12(15)13-11(9)4-8(7)2/h3-6H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBHMGASJHGGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde can be achieved through several methods. One common synthetic route involves the reaction of 2-bromobenzaldehyde with acyclic or cyclic 1,3-diketone in the presence of sodium azide . Another method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride or monoethyl malonate, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Chemical Reactions Analysis

2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular bromine for bromination, triethylamine for catalysis, and sodium azide for azidation .

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Substitution: Substitution reactions, such as halogenation, can introduce halogen atoms into the quinoline ring, altering its chemical properties.

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes and signal transduction pathways . Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at positions 2 and 3, as well as the heterocyclic core. Key comparisons include:

Physicochemical Properties

- Melting Points: 2-Hydroxy-6,7-dimethoxyquinoxaline: 295–296°C (higher due to methoxy groups and hydrogen bonding).

- Solubility: Hydroxyl groups enhance solubility in polar solvents, whereas chloro and methyl groups may favor organic solvents like dichloromethane or ethanol.

Research and Industrial Implications

The hydroxyl group in this compound enhances its utility in designing metal-chelating ligands, as seen in studies involving ceric ammonium nitrate and hydrogen peroxide for synthesizing coordination complexes . In contrast, chloro derivatives dominate industrial markets due to cost-effective synthesis and stability . Future research should explore the hydroxy variant’s pharmacokinetic properties and scalability to bridge the gap between academic interest and commercial viability.

Biological Activity

2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique structure, which includes a hydroxyl group and an aldehyde group attached to a quinoline ring. This arrangement contributes to its reactivity and biological properties. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an enzyme inhibitor , affecting various cellular processes and signaling pathways. The compound may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from this structure have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus species .

Table 1: Antimicrobial Activity of Derivatives

| Compound Derivative | Target Microorganism | Activity Type |

|---|---|---|

| 2-Hydroxy derivative | E. coli | Bactericidal |

| 2-Hydroxy derivative | S. aureus | Bactericidal |

| 2-Hydroxy derivative | Aspergillus niger | Antifungal |

Anticancer Properties

Studies have also highlighted the potential anticancer properties of this compound. Certain derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, research demonstrated that specific modifications to the quinoline structure enhanced cytotoxicity against human cancer cells .

Case Study: Apoptotic Induction

A study involving modified quinoline derivatives showed that compounds with electron-withdrawing groups exhibited increased potency in inducing apoptosis in breast cancer cells. The mechanism involved the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to explore their biological activities further. For instance:

- Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The results indicated that modifications to the structure significantly influenced their biological efficacy.

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that the presence of specific functional groups could enhance or diminish biological activity, providing insights for future drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.